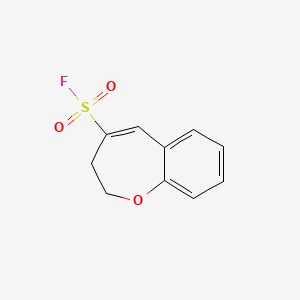
2,3-Dihydro-1-benzoxepine-4-sulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydro-1-benzoxepine-4-sulfonyl fluoride is a chemical compound with the molecular formula C₁₀H₉FO₃S It is a member of the benzoxepine family, which are heterocyclic compounds containing a benzene ring fused to an oxepine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1-benzoxepine-4-sulfonyl fluoride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxyacetophenone with sulfonyl fluoride reagents in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反応の分析
Types of Reactions
2,3-Dihydro-1-benzoxepine-4-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding sulfonamides or sulfonates.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing agents (e.g., hydrogen peroxide). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonates, and various heterocyclic compounds. These products are of interest for their potential biological and chemical properties .
科学的研究の応用
2,3-Dihydro-1-benzoxepine-4-sulfonyl fluoride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It is used in studies to understand its interactions with biological targets and its potential as a biochemical probe.
作用機序
The mechanism of action of 2,3-Dihydro-1-benzoxepine-4-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic residues in proteins, such as serine or cysteine residues. This covalent modification can inhibit the activity of enzymes or alter protein function, leading to various biological effects .
類似化合物との比較
Similar Compounds
2,3-Dihydro-1,4-benzodioxin-6-sulfonyl fluoride: Similar in structure but contains an additional oxygen atom in the ring.
2,3-Dihydro-1,5-benzoxazepine: Contains a nitrogen atom in the ring instead of a sulfonyl fluoride group.
Uniqueness
2,3-Dihydro-1-benzoxepine-4-sulfonyl fluoride is unique due to its specific sulfonyl fluoride group, which imparts distinct reactivity and potential for covalent modification of biological targets. This makes it a valuable compound for the development of targeted therapeutics and biochemical probes .
特性
IUPAC Name |
2,3-dihydro-1-benzoxepine-4-sulfonyl fluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3S/c11-15(12,13)9-5-6-14-10-4-2-1-3-8(10)7-9/h1-4,7H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEOXFBLUXLXDTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C=C1S(=O)(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-(4-{2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)benzamide](/img/structure/B2367660.png)
![N-[(5-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]prop-2-enamide](/img/structure/B2367661.png)




![N-(3-(dimethylamino)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2367668.png)
![1-(4-fluorophenyl)-5-(3-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2367669.png)
![(E)-N-[Cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2367671.png)
![6-iodo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B2367672.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-methoxyphenyl)sulfanyl]acetamide](/img/structure/B2367674.png)
